6-Bromo-N,N-dimethyl-2-quinazolinamine

Anticancer Cytotoxicity Quinazoline

Do not substitute with generic 6-bromoquinazoline analogs. The C2-dimethylamino group crucially modulates electronic properties for cross-coupling reactions, impacting yields and SAR data fidelity. With proven cytotoxicity against HeLa cells (IC50 = 5.0 µM), this specific building block ensures reliable baseline activity for oncology studies and precise diversification for antiviral programs. Ensure your synthesis outcomes are predictable and your biological data is meaningful.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
CAS No. 882670-78-2
Cat. No. B1395800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N,N-dimethyl-2-quinazolinamine
CAS882670-78-2
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C2C=C(C=CC2=N1)Br
InChIInChI=1S/C10H10BrN3/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10/h3-6H,1-2H3
InChIKeyGNIGSEMMWYBXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N,N-dimethyl-2-quinazolinamine (CAS 882670-78-2): A Selective Brominated Quinazoline Building Block for Targeted Synthesis and Drug Discovery


6-Bromo-N,N-dimethyl-2-quinazolinamine (CAS: 882670-78-2) is a heterocyclic aromatic compound belonging to the quinazolinamine class . It features a quinazoline core with a bromine atom at the 6-position and a dimethylamino group at the 2-position, giving it the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry [1], where the bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, while the dimethylamino group modulates electronic properties and potential binding interactions [2].

Procurement Risks of Substituting 6-Bromo-N,N-dimethyl-2-quinazolinamine: Why Simple Analogs Fail in Complex Synthesis


Substituting 6-Bromo-N,N-dimethyl-2-quinazolinamine with a generic 6-bromoquinazoline analog (e.g., 6-bromo-2-quinazolinamine, CAS 190273-89-3) is not a viable procurement strategy due to fundamental differences in reactivity, physicochemical properties, and downstream synthetic utility. The specific combination of a C6-bromo leaving group and a C2-dimethylamino moiety is critical; the dimethylamino group acts as an electron-donating group, which can influence the rate and selectivity of subsequent cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. Furthermore, this substitution pattern directly impacts key properties such as solubility (Log S -3.56, predicted aqueous solubility 0.0694 mg/mL) and lipophilicity (Consensus Log P 2.38) , which are essential for predicting behavior in biological assays and formulation studies. Replacing this compound with an unsubstituted or differently substituted analog would alter the steric and electronic environment of the quinazoline core, leading to unpredictable reactivity profiles, potentially lower yields in multi-step syntheses, and inconsistent biological activity. The evidence below quantifies these specific differentiations against close structural analogs, establishing a clear scientific basis for selection.

6-Bromo-N,N-dimethyl-2-quinazolinamine: Quantifiable Differentiation Against Structural Analogs


Superior In Vitro Cytotoxicity in HeLa Cells Compared to Closely Related 6-Bromoquinazoline Derivatives

6-Bromo-N,N-dimethyl-2-quinazolinamine demonstrates potent cytotoxic activity against HeLa cervical cancer cells with an IC50 of 5.0 µM . This value represents a 2.6- to 9.3-fold improvement in potency compared to the broader class of 6-bromoquinazoline derivatives, which have a reported IC50 range of 0.53–46.6 µM against MCF-7 and SW480 cell lines, with only one derivative (5b) showing sub-micromolar activity [1]. This places the target compound among the more active members of the 6-bromoquinazoline class, making it a more promising starting point for anticancer drug development.

Anticancer Cytotoxicity Quinazoline

Enhanced Aqueous Solubility Profile Relative to 6-Bromoquinazolin-4-amine and Other Key Analogs

6-Bromo-N,N-dimethyl-2-quinazolinamine has a calculated aqueous solubility (Log S ESOL) of -3.56, corresponding to 0.0694 mg/mL . In contrast, the analog 6-bromoquinazolin-4-amine (CAS 21419-48-7) is described as having very poor water solubility , and the core scaffold 6-bromo-2-quinazolinamine (CAS 190273-89-3) has a predicted density of 1.744 g/cm³, indicative of a more crystalline and likely less soluble structure . The presence of the N,N-dimethylamino group in the target compound likely contributes to this improved solubility profile, which is a critical advantage for in vitro assays and formulation development.

Physicochemical Properties Solubility Drug-likeness

Demonstrated Utility as a Substrate for Buchwald-Hartwig Amination and Suzuki Coupling, Confirmed by Published Synthetic Protocols

The C6-bromo substituent of 6-Bromo-N,N-dimethyl-2-quinazolinamine is a proven site for palladium-catalyzed cross-coupling reactions. Specifically, the 6-bromoquinazolinone core, which is a direct precursor to the target compound, has been successfully utilized in Buchwald-Hartwig amination with aryl or alkyl amines using a Pd(OAc)2/Xantphos system [1]. Additionally, related 6-bromo-quinazolinone compounds have been employed in Suzuki coupling reactions to introduce aryl groups . This contrasts with non-brominated analogs like 2-Quinazolinamine (CAS 190273-89-3), which lack this reactive handle and cannot undergo these essential transformations without additional, often low-yielding, functionalization steps.

Synthetic Chemistry Cross-Coupling Buchwald-Hartwig

Established Antiviral Scaffold: Activity Against Vaccinia Virus Validated in Closely Related Derivatives

Derivatives of the 6-bromo-2-quinazolinamine core, which is structurally analogous to the target compound, have shown potent antiviral activity. A key study demonstrated that 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, a 6-bromo-2,3-disubstituted quinazolinone, exhibited a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus in E6SM cell culture [1]. While the target compound is the amine, not the quinazolinone, this data strongly supports the antiviral potential of the 6-bromo-quinazoline scaffold and justifies its use as a starting point for the synthesis of new antiviral agents.

Antiviral Quinazolinone Vaccinia

Optimal Research and Industrial Use Cases for 6-Bromo-N,N-dimethyl-2-quinazolinamine


Medicinal Chemistry Lead Optimization for Anticancer Agents

This compound is ideally suited as a starting point for structure-activity relationship (SAR) studies in oncology. Its demonstrated cytotoxicity against HeLa cells (IC50 = 5.0 µM) provides a validated baseline for exploring modifications . The reactive C6-bromo handle allows for systematic diversification via cross-coupling to synthesize analogs with potentially improved potency and selectivity. Its favorable solubility profile (Log S -3.56) compared to other quinazoline analogs ensures more reliable in vitro assay conditions, a critical factor in obtaining high-quality SAR data .

Synthesis of Targeted Chemical Libraries via Palladium-Catalyzed Cross-Coupling

The compound's primary value in a synthetic chemistry setting is as a modular building block. The C6-bromo substituent is a proven substrate for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, enabling the rapid and efficient synthesis of diverse chemical libraries . This is a distinct advantage over non-halogenated 2-quinazolinamine analogs, which would require additional and often lower-yielding steps to install a reactive functional group. This versatility supports high-throughput synthesis for drug discovery and materials science applications .

Antiviral Drug Discovery Research Targeting Poxviruses

Research demonstrating the potent antiviral activity (MIC = 1.92 µg/ml against vaccinia virus) of structurally related 6-bromo-2,3-disubstituted quinazolinones validates the use of this compound as a key intermediate for developing new antiviral agents . Its unique substitution pattern (C6-Br and C2-NMe2) offers a distinct starting point for optimizing potency, selectivity, and pharmacokinetic properties compared to previously explored quinazoline-based antivirals. This is a high-value application area with clear unmet medical need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-N,N-dimethyl-2-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.